molecular formula C6H7NO4S B1666330 3-Amino-4-hydroxybenzenesulfonic acid CAS No. 98-37-3

3-Amino-4-hydroxybenzenesulfonic acid

Cat. No. B1666330
CAS RN: 98-37-3
M. Wt: 189.19 g/mol
InChI Key: ULUIMLJNTCECJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Amino-4-hydroxybenzenesulfonic acid can be synthesized from the reaction of 3-aminobenzenesulfonic acid with 5-methyl, 5-nitro, and 5-bromo-salicylaldehyde . The molecular structure of the synthesized compounds was characterized by elemental analysis, 1H- and 13C-NMR, FTIR, and UV-Vis spectra .


Molecular Structure Analysis

The linear formula of 3-Amino-4-hydroxybenzenesulfonic acid is H2NC6H3(OH)SO3H . Its molecular weight is 189.19 . The molecular structure of this compound has been determined by X-ray diffraction .


Chemical Reactions Analysis

The electrochemical oxidation of 3-Amino-4-hydroxybenzenesulfonic acid has been performed using a boron-doped diamond electrode . This compound can also be incorporated via direct coprecipitation between the sheets of a layered double hydroxide (LDH) of intralamellar composition Cu 2 Cr (OH) 6 .


Physical And Chemical Properties Analysis

3-Amino-4-hydroxybenzenesulfonic acid is a solid at 20°C . It appears as an orange to amber to dark red powder or crystal . It has a melting point of ≥300°C . It is slightly soluble in water, soluble in acid and alkali .

Scientific Research Applications

Chromogenic Detection Systems

3-Amino-4-hydroxybenzenesulfonic acid has been used in chromogenic detection systems. Fossati, Prencipe, and Berti (2010) discussed its application in a chromogenic system for measuring hydrogen peroxide, particularly in direct enzymatic assays of uric acid in serum and urine. This method is notable for its reliability, simplicity, and suitability for both manual and automated procedures (Fossati & Prencipe, 2010).

Mass Spectrometry Applications

4-Hydroxybenzenesulfonic acid, a related compound, has been used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry (FAB/LSIMS). Visentini, Nguyen, and Bertrand (1991) found that it effectively inhibits reduction in various matrices and produces high-quality mass spectra, making it valuable for studies involving peptides, nucleosides, and other polar compounds (Visentini, Nguyen, & Bertrand, 1991).

Electrochemical and Conductive Properties

The electrochemical copolymerization of aniline and 2-amino-4-hydroxybenzenesulfonic acid (AHB) results in polymers with interesting electronic properties. Mu (2008) synthesized Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) and found it has good conductivity and redox activity, making it potentially useful in various electrochemical applications (Mu, 2008).

Environmental and Chemical Analysis

3-Amino-4-hydroxybenzenesulfonic acid has been studied for its role in the electrochemical degradation of aromatic amines. Pacheco et al. (2011) demonstrated its effective degradation using a boron-doped diamond electrode, highlighting its potential in environmental and chemical analyses [(Pacheco, Santos, Ciríaco, & Lopes, 2011)](https://consensus.app/papers/degradation-amines-electrodes-pacheco/b6ebb041ff7659c0a9b5507d6d8313fd/?utm_source=chatgpt).

Clinical Chemistry Reagents

In clinical chemistry, the compound has been used in reagents for measuring serum triglycerides. Fossati and Prencipe (1982) described a colorimetric procedure using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system. This method is advantageous for its simplicity, stability, and ability to produce results without needing a sample blank measurement (Fossati & Prencipe, 1982).

Catalyst in Organic Synthesis

Sulfonic acid derivatives, including those related to 3-Amino-4-hydroxybenzenesulfonic acid, have been utilized as catalysts in organic synthesis. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes, demonstrating their efficiency and selectivity in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015).

Crystallography and Material Science

In material science and crystallography, the compound has been studied for its crystalline properties. Gunderman and Squattrito (1996) explored the crystal structure of 3-Amino-4-hydroxybenzenesulfonic acid hemihydrate, revealing detailed insights into its molecular packing and hydrogen bonding patterns (Gunderman & Squattrito, 1996).

Environmental Impact Studies

The degradation and environmental impact of compounds similar to 3-Amino-4-hydroxybenzenesulfonic acid have been a subject of research. Bliss and Long (1937) observed the mode of action of sulfanilamide, providing insights into the environmental and biological interactions of sulfonamide derivatives (Bliss & Long, 1937).

Safety And Hazards

This compound is classified as causing skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is advised .

Future Directions

While specific future directions for 3-Amino-4-hydroxybenzenesulfonic acid are not explicitly mentioned in the search results, its use in wastewater treatment and potential in synthesizing various compounds suggest areas for further exploration .

properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11)
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InChI Key

ULUIMLJNTCECJU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O
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Molecular Formula

C6H7NO4S
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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DSSTOX Substance ID

DTXSID5024500
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Molecular Weight

189.19 g/mol
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Physical Description

Rhombic brown crystals. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Product Name

3-Amino-4-hydroxybenzenesulfonic acid

CAS RN

98-37-3
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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Melting Point

greater than 572 °F (decomposes) (NTP, 1992)
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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